3-Phenylquinoxaline-5-carboxylic acid
CAS No.: 162135-93-5
Cat. No.: VC20899134
Molecular Formula: C15H10N2O2
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162135-93-5 |
|---|---|
| Molecular Formula | C15H10N2O2 |
| Molecular Weight | 250.25 g/mol |
| IUPAC Name | 3-phenylquinoxaline-5-carboxylic acid |
| Standard InChI | InChI=1S/C15H10N2O2/c18-15(19)11-7-4-8-12-14(11)17-13(9-16-12)10-5-2-1-3-6-10/h1-9H,(H,18,19) |
| Standard InChI Key | OIVGUXVBKAIKBI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N=C2)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N=C2)C(=O)O |
Introduction
Basic Chemical Information
3-Phenylquinoxaline-5-carboxylic acid is characterized by its molecular formula C15H10N2O2 and a molecular weight of approximately 250.25 g/mol. The compound features a quinoxaline core, which is a bicyclic structure containing two nitrogen atoms, with specific substitutions that contribute to its chemical properties and potential applications.
Structural Identifiers
The structural identifiers of 3-Phenylquinoxaline-5-carboxylic acid are presented in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 162135-93-5 |
| IUPAC Name | 3-phenylquinoxaline-5-carboxylic acid |
| Molecular Formula | C15H10N2O2 |
| Molecular Weight | 250.25 g/mol |
| Standard InChI | InChI=1S/C15H10N2O2/c18-15(19)11-7-4-8-12-14(11)17-13(9-16-12)10-5-2-1-3-6-10/h1-9H,(H,18,19) |
| Standard InChIKey | OIVGUXVBKAIKBI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N=C2)C(=O)O |
| Table 1: Structural identifiers of 3-Phenylquinoxaline-5-carboxylic acid. |
Physical and Chemical Properties
Structural Features
3-Phenylquinoxaline-5-carboxylic acid possesses a quinoxaline core with a phenyl substituent at position 3 and a carboxylic acid group at position 5. The quinoxaline nucleus consists of a benzene ring fused with a pyrazine ring, creating a heterocyclic system. The presence of the carboxylic acid group makes this compound acidic, while the phenyl substituent influences its electronic properties and reactivity.
Acid-Base Properties
As a carboxylic acid, 3-Phenylquinoxaline-5-carboxylic acid exhibits acidic properties. Based on data for similar aromatic carboxylic acids, it is estimated to have a pKa value in the range of 3-4, which is typical for benzoic acid derivatives. The presence of the electron-withdrawing quinoxaline ring system may slightly increase the acidity compared to simple benzoic acid (pKa ≈ 4.2) .
Synthesis Methods
Condensation Reactions
The synthesis of 3-Phenylquinoxaline-5-carboxylic acid typically involves condensation reactions between appropriate starting materials. One potential method is the reaction between phenylglyoxal and 3,4-diaminobenzoic acid under controlled conditions. This approach is similar to the synthesis of other quinoxaline derivatives, which often employ the reaction of an α-diketone with an ortho-diamine.
Hydrothermal Synthesis
Insights from the synthesis of related compounds suggest that hydrothermal synthesis (HTS) could be an effective method for producing 3-Phenylquinoxaline-5-carboxylic acid. The HTS approach involves the reaction of appropriate precursors in high-temperature water (HTW), typically at temperatures between 150-230°C for 5-30 minutes .
For instance, the synthesis of 2,3-diarylquinoxaline-6-carboxylic acids has been achieved through the reaction of 1,2-diarylketones with 3,4-diaminobenzoic acid under hydrothermal conditions. This method offers advantages over traditional synthesis approaches as it avoids the use of volatile organic solvents, strong acids, and toxic catalysts .
Optimization of Reaction Conditions
A critical consideration in the synthesis of quinoxaline carboxylic acids is the potential for decarboxylation under high-temperature conditions. Research on similar compounds has shown that the optimization of reaction parameters is essential to minimize decarboxylation:
Comparison with Structurally Related Compounds
Quinoxaline Derivatives
Understanding the properties of 3-Phenylquinoxaline-5-carboxylic acid can be enhanced by comparing it with structurally related compounds:
Positional Isomers
The position of the carboxylic acid group on the quinoxaline ring system can also influence the compound's properties:
| Compound | Carboxylic Acid Position | Notes |
|---|---|---|
| 3-Phenylquinoxaline-5-carboxylic acid | 5 | Subject of this article |
| 3-Phenylquinoxaline-6-carboxylic acid | 6 | Positional isomer |
| 3-Phenylquinoxaline-7-carboxylic acid | 7 | Positional isomer |
| 3-Phenylquinoxaline-8-carboxylic acid | 8 | Positional isomer |
| Table 4: Positional isomers of 3-Phenylquinoxaline carboxylic acids. |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of 3-Phenylquinoxaline-5-carboxylic acid would show characteristic signals:
-
Aromatic protons from both the quinoxaline core and the phenyl substituent in the range of δ 7.0-9.0 ppm
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The carboxylic acid proton typically appearing as a broad singlet around δ 12-13 ppm
-
13C NMR would show the carboxylic carbon signal around δ 165-175 ppm
These spectral features are essential for confirming the structure and purity of synthesized compounds .
Future Research Directions
Synthesis Optimization
Future research could focus on developing green and efficient synthesis methods for 3-Phenylquinoxaline-5-carboxylic acid, potentially building upon the hydrothermal synthesis approach used for similar compounds. Microwave-assisted synthesis and flow chemistry techniques might offer advantages in terms of reaction efficiency and scalability .
Derivative Development
The carboxylic acid functionality provides an excellent handle for further chemical modifications. Future studies could explore:
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Esterification to produce compounds with varied lipophilicity
-
Amide formation to create compounds with potential biological activities
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Reduction to alcohols or aldehydes
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Decarboxylation under controlled conditions to access the parent 3-phenylquinoxaline
Biological Activity Screening
Comprehensive screening of 3-Phenylquinoxaline-5-carboxylic acid and its derivatives for biological activities would be valuable to identify potential therapeutic applications. Structure-activity relationship studies could guide the development of more potent and selective compounds.
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